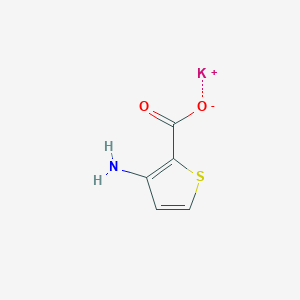

![molecular formula C19H20N4OS B2517795 N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide CAS No. 385392-16-5](/img/structure/B2517795.png)

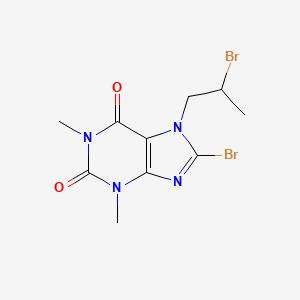

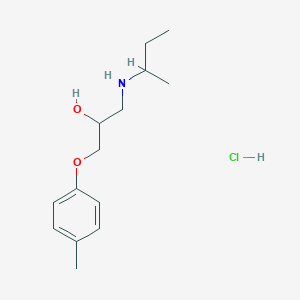

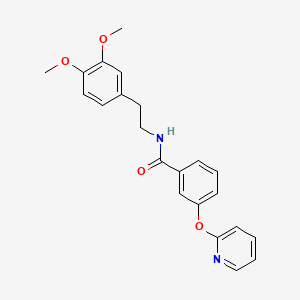

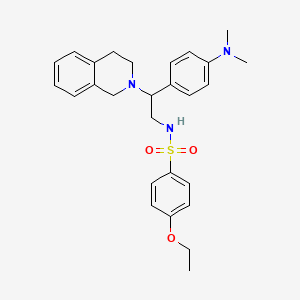

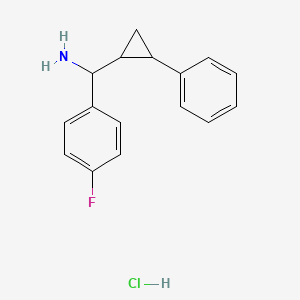

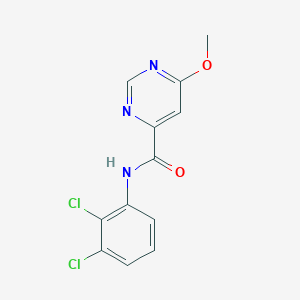

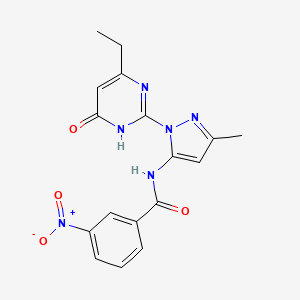

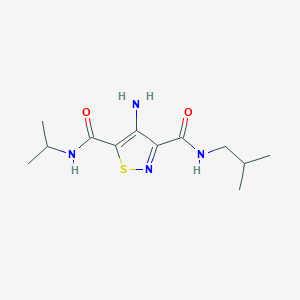

N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{4-[(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide” is a complex organic compound. It contains a tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . The compound also contains an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . The synthesis methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray characterization . The structure was solved using the direct method and refined to reliability R-factor of 0.0639 using 3180 independent reflections . The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various interactions with sulfur-containing reagents . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4-Methyl-5,6,7,8-tetrahydroquinoline has a molecular formula of CHN, an average mass of 147.217 Da, and a monoisotopic mass of 147.104797 Da .Wissenschaftliche Forschungsanwendungen

- The synthesized derivatives of Oprea1_055024 have been investigated for their antimicrobial properties . These compounds were evaluated against bacterial (Gram-positive and Gram-negative) and fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity. Their potential lies in combating drug-resistant pathogens.

- Oprea1_055024 derivatives were also screened for anticancer effects. Specifically, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These findings highlight their potential as candidates for breast cancer treatment .

- Computational molecular docking studies were conducted to understand the binding mode of active Oprea1_055024 compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead molecules for rational drug design .

- Beyond biological applications, Oprea1_055024 derivatives have relevance in experimental physics. A technique called sublimation-activated release (SAR) uses the sublimation of camphor to selectively load micrometer-scale particles into magneto-gravitational traps. SAR leverages tungsten probe tips and allows loading of unique particles or those in limited supply. It offers advantages such as low loss, controlled release speed, and versatility in complex trap geometries .

- While not directly related to Oprea1_055024, the field of Operations Research (OR) applies mathematical and statistical models to solve complex problems and aid decision-making processes. Researchers use OR techniques to optimize solutions, address uncertainties, and enhance decision robustness in various domains .

- Oprea1_055024’s heterocyclic thiazole nucleus has broader applications beyond its specific derivatives. Thiazoles are known for their anti-inflammatory, antibacterial, antifungal, and antitumor activities. Understanding their mechanisms and exploring novel applications remains an ongoing area of research .

Antimicrobial Activity

Anticancer Activity

Molecular Docking Studies

Magneto-Gravitational Trapping

Operations Research and Decision-Making

Interdisciplinary Applications

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of such compounds involve the development of new effective methods for their synthesis . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Eigenschaften

IUPAC Name |

N-[4-[(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-11-3-8-16-15(9-11)17-18(20-10-21-19(17)25-16)23-14-6-4-13(5-7-14)22-12(2)24/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBARXRHJUPWEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

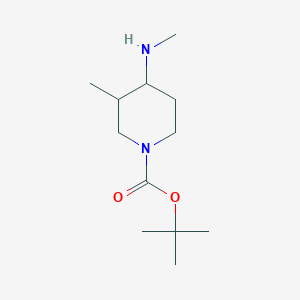

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)

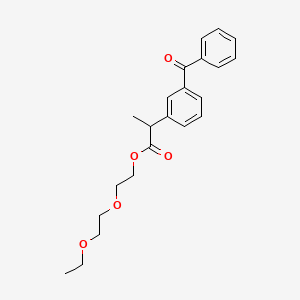

![6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane](/img/structure/B2517723.png)